molecular formula C11H11NaO2 B15134233 Sodium 3-(4-ethylphenyl)-3-oxoprop-1-en-1-olate

Sodium 3-(4-ethylphenyl)-3-oxoprop-1-en-1-olate

Cat. No.: B15134233
M. Wt: 198.19 g/mol
InChI Key: IHGSSKHCSNLMCG-USRGLUTNSA-M
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Description

Sodium 3-(4-ethylphenyl)-3-oxoprop-1-en-1-olate is a sodium enolate derivative characterized by a 4-ethylphenyl substituent at the 3-oxopropenolate core. This compound belongs to a class of enolates widely employed as intermediates in heterocyclic synthesis, particularly for constructing pyrimidine, pyrazole, and triazole derivatives .

Properties

Molecular Formula

C11H11NaO2

Molecular Weight

198.19 g/mol

IUPAC Name

sodium;(E)-3-(4-ethylphenyl)-3-oxoprop-1-en-1-olate

InChI

InChI=1S/C11H12O2.Na/c1-2-9-3-5-10(6-4-9)11(13)7-8-12;/h3-8,12H,2H2,1H3;/q;+1/p-1/b8-7+;

InChI Key

IHGSSKHCSNLMCG-USRGLUTNSA-M

Isomeric SMILES

CCC1=CC=C(C=C1)C(=O)/C=C/[O-].[Na+]

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)C=C[O-].[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium 3-(4-ethylphenyl)-3-oxoprop-1-en-1-olate typically involves the deprotonation of the corresponding enolizable ketone using a strong base such as sodium hydride or sodium ethoxide. The reaction is usually carried out in an aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization or chromatography may be employed to obtain the desired product in high purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carbonyl compounds.

    Reduction: It can be reduced to form alcohols or other reduced derivatives.

    Substitution: The enolate anion can participate in nucleophilic substitution reactions, replacing leaving groups in electrophilic substrates.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Typical conditions involve the use of alkyl halides or acyl halides as electrophiles in the presence of a base.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted enolates or other derivatives.

Scientific Research Applications

Sodium 3-(4-ethylphenyl)-3-oxoprop-1-en-1-olate has various applications in scientific research:

    Chemistry: It is used as a nucleophile in organic synthesis, particularly in the formation of carbon-carbon bonds.

    Biology: It can be used in the study of enzyme mechanisms that involve enolate intermediates.

    Industry: Used in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of sodium 3-(4-ethylphenyl)-3-oxoprop-1-en-1-olate involves its ability to act as a nucleophile. The enolate anion can attack electrophilic centers in various substrates, leading to the formation of new chemical bonds. This reactivity is facilitated by the resonance stabilization of the enolate anion, which allows for the delocalization of negative charge.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The sodium enolate framework allows for modular substitution at the phenyl ring, enabling comparisons based on electronic and steric effects:

Compound Name Substituent Electronic Effect Steric Bulk
Sodium 3-(4-ethylphenyl)-3-oxoprop-1-en-1-olate 4-ethylphenyl Electron-donating (inductive) Moderate
Sodium 3-(4-methylphenyl)-3-oxoprop-1-en-1-olate 4-methylphenyl Electron-donating (inductive) Low
Sodium 3-(4-fluorophenyl)-3-oxoprop-1-en-1-olate 4-fluorophenyl Electron-withdrawing Low
Sodium 3-(5-methyl-1-phenylpyrazol-4-yl)-3-oxoprop-1-en-1-olate pyrazol-4-yl Variable (heteroaromatic) High
  • 4-Ethylphenyl vs. Both groups donate electrons via inductive effects, activating the enolate for nucleophilic attacks .
  • 4-Ethylphenyl vs.

Example :

  • Sodium 3-(5-methyl-1-phenylpyrazol-4-yl)-3-oxoprop-1-en-1-olate is synthesized from 1-(5-methyl-1-phenylpyrazol-4-yl)ethanone, yielding 71.10% C, 5.19% H, and 23.56% N (elemental analysis) .
  • Sodium 3-(4-methylphenyl)-3-oxoprop-1-en-1-olate follows an analogous route, starting from 1-(4-methylphenyl)ethanone .

Pharmacological Potential (Indirect Comparison)

While this compound’s bioactivity is unstudied, structurally related imidazolidinones (e.g., IM-3: 5-(4-ethylphenyl)-3-phenylimidazolidin-2,4-dione) exhibit central nervous system (CNS) activity and antinociceptive properties . This suggests that ethylphenyl-containing heterocycles derived from sodium enolates may hold pharmacological promise.

Biological Activity

Sodium 3-(4-ethylphenyl)-3-oxoprop-1-en-1-olate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed examination of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The compound has a unique structure characterized by the presence of an enolate moiety, which contributes to its reactivity. Its molecular formula is C10H11NaO3C_{10}H_{11}NaO_3, with a molecular weight of approximately 200.17 g/mol. The presence of the ethylphenyl group enhances its stability and biological interactions.

This compound exhibits its biological activity primarily through:

  • Nucleophilic Reactions : The enolate moiety allows it to act as a nucleophile, participating in various biochemical reactions.
  • Enzyme Modulation : Preliminary studies suggest that it may modulate enzyme activities and influence cellular signaling pathways, although specific targets remain under investigation.

Antimicrobial Properties

Research indicates that this compound possesses notable antimicrobial properties. It has been tested against various bacterial strains, showing significant inhibition of growth. The exact mechanism involves disrupting bacterial cell wall synthesis and interfering with metabolic pathways.

Anticancer Activity

A significant body of research has focused on the anticancer potential of this compound. In vitro studies have demonstrated its effectiveness in inducing apoptosis in cancer cell lines. For instance, the compound was found to significantly reduce cell viability in several cancer types, including breast and colon cancers.

Table 1: Summary of Anticancer Activity

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast Cancer)2.11Induction of apoptosis via caspase activation
HT29 (Colon Cancer)1.50ROS-mediated cytotoxicity

Case Studies

  • Study on MCF-7 Cells :
    • A study evaluated the effects of this compound on MCF-7 breast cancer cells. The results indicated a significant increase in early and late apoptotic cells compared to controls, highlighting its potential as an anticancer agent .
  • Colon Cancer Research :
    • Another study examined its effects on HT29 colon cancer cells, revealing an IC50 value of 1.50 µM. The mechanism was attributed to increased reactive oxygen species (ROS) production leading to cell death .

Future Directions

The ongoing research into this compound suggests several promising avenues:

  • Further Mechanistic Studies : Understanding the specific molecular targets and pathways involved in its biological activity will be crucial for therapeutic applications.
  • In Vivo Studies : Transitioning from in vitro findings to animal models will help assess the efficacy and safety profile before clinical trials.

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